2-Amino-1-(4-(2-methoxyethyl)piperazin-1-yl)propan-1-one
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Overview
Description
2-Amino-1-(4-(2-methoxyethyl)piperazin-1-yl)propan-1-one is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-(2-methoxyethyl)piperazin-1-yl)propan-1-one typically involves the reaction of 1-(2-methoxyethyl)piperazine with appropriate reagents to introduce the amino and propanone groups. One common method involves the addition reaction of 1-(2-methoxyphenyl)piperazine and oxetane catalyzed by Yb(OTf)3 in acetonitrile to form the key intermediate 3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-ol . This intermediate can then be further modified to introduce the amino group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and purification techniques. The key intermediate can be purified by recrystallization from optimized solvents, which is beneficial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(4-(2-methoxyethyl)piperazin-1-yl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups.
Substitution: The compound can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups to the piperazine ring.
Scientific Research Applications
2-Amino-1-(4-(2-methoxyethyl)piperazin-1-yl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including interactions with various receptors.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Amino-1-(4-(2-methoxyethyl)piperazin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may act on alpha1-adrenergic receptors, which are involved in the contraction of smooth muscles in blood vessels . By binding to these receptors, the compound can modulate their activity and exert its effects.
Comparison with Similar Compounds
Similar Compounds
Aminoethylpiperazine: A derivative of piperazine with similar structural features.
Urapidil: An alpha-blocker used for the treatment of hypertension, which also contains a piperazine moiety.
Trazodone: An antidepressant that acts on alpha1-adrenergic receptors and contains a piperazine ring.
Uniqueness
2-Amino-1-(4-(2-methoxyethyl)piperazin-1-yl)propan-1-one is unique due to its specific substitution pattern and the presence of the methoxyethyl group, which can influence its biological activity and pharmacokinetic properties. This uniqueness makes it a valuable compound for further research and development in various fields.
Properties
Molecular Formula |
C10H21N3O2 |
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Molecular Weight |
215.29 g/mol |
IUPAC Name |
2-amino-1-[4-(2-methoxyethyl)piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C10H21N3O2/c1-9(11)10(14)13-5-3-12(4-6-13)7-8-15-2/h9H,3-8,11H2,1-2H3 |
InChI Key |
BUCYJDSJWZTTKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)CCOC)N |
Origin of Product |
United States |
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